
Methyl 1-methylhydrazine-1-carboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methylhydrazine-1-carboximidate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methylhydrazine-1-carboximidate typically involves the reaction of methylhydrazine with an appropriate carbonyl compound under controlled conditions. One common method involves the reaction of methylhydrazine with methyl isocyanate, resulting in the formation of the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methylhydrazine-1-carboximidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives with different substitution patterns.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methylhydrazine-1-carboximidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and other nitrogen-containing compounds.
Biology: The compound may be used in biochemical studies to investigate the reactivity and interactions of hydrazine derivatives with biological molecules.
Medicine: Research into potential medicinal applications includes exploring its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 1-methylhydrazine-1-carboximidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the carboximidate group.
1,1-Dimethylhydrazine: Another hydrazine derivative with two methyl groups attached to the nitrogen atom.
Hydrazine: The parent compound of hydrazine derivatives, with a wide range of applications in chemistry and industry.
Uniqueness
Methyl 1-methylhydrazine-1-carboximidate is unique due to the presence of both a methyl group and a carboximidate group, which confer distinct reactivity and properties compared to other hydrazine derivatives. This combination of functional groups allows for specific interactions and applications that are not possible with simpler hydrazine compounds.
Eigenschaften
CAS-Nummer |
90708-24-0 |
|---|---|
Molekularformel |
C3H9N3O |
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
methyl N-amino-N-methylcarbamimidate |
InChI |
InChI=1S/C3H9N3O/c1-6(5)3(4)7-2/h4H,5H2,1-2H3 |
InChI-Schlüssel |
BIQCQFCFTXJQRY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=N)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
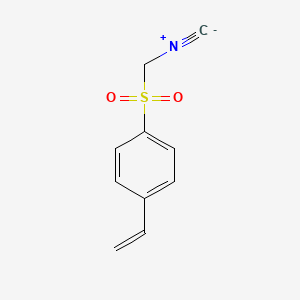
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
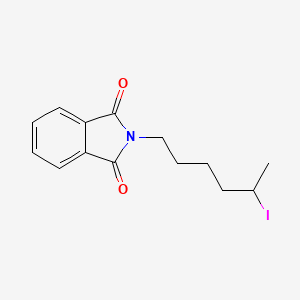
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)
![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
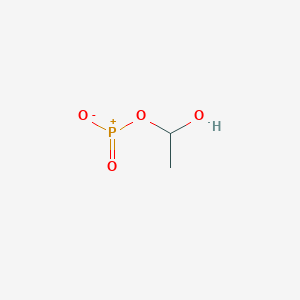
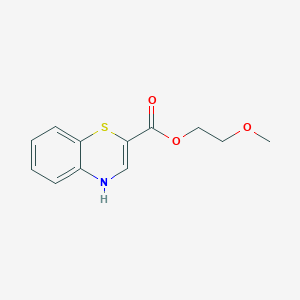
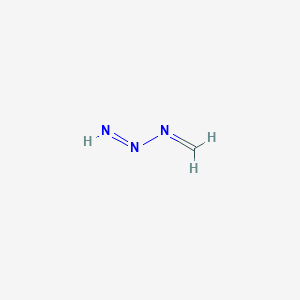
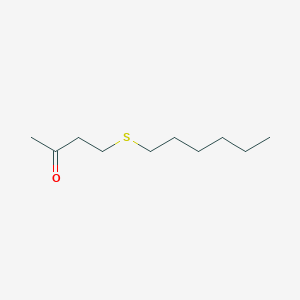

![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)

